molecular formula C20H20O2S B12951467 3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol

3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol

Cat. No.: B12951467
M. Wt: 324.4 g/mol
InChI Key: FVWJPCDWCHPHPP-UHFFFAOYSA-N
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Description

3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is an organic compound that features a biphenyl core substituted with a thiophene ring and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol typically involves multiple steps. One common route starts with the preparation of the biphenyl core, followed by the introduction of the thiophene ring and the hydroxyl groups. Key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Grignard reaction using thiophen-2-ylmagnesium bromide.

    Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted biphenyl and thiophene derivatives.

Scientific Research Applications

3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An analogue with a similar thiophene ring structure.

    Thiopropamine: Another thiophene-based compound with stimulant properties.

Uniqueness

3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is unique due to its biphenyl core combined with a thiophene ring and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(2-thiophen-2-ylpropan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C20H20O2S/c1-13-6-4-7-14(10-13)19-16(21)11-15(12-17(19)22)20(2,3)18-8-5-9-23-18/h4-12,21-22H,1-3H3

InChI Key

FVWJPCDWCHPHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2O)C(C)(C)C3=CC=CS3)O

Origin of Product

United States

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